molecular formula C11H12Cl2O2 B13341687 Tert-butyl 2,5-dichlorobenzoate

Tert-butyl 2,5-dichlorobenzoate

Cat. No.: B13341687
M. Wt: 247.11 g/mol
InChI Key: DEYYQBCKOVYDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, using methoxide can yield methoxy-substituted benzoates.

    Hydrolysis: The primary products are 2,5-dichlorobenzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: Specific products vary based on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2,5-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and esterification reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a model compound for studying the effects of chlorinated aromatic esters.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 2,5-dichlorobenzoate exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms on the benzene ring act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,4-dichlorobenzoate: Similar structure but with chlorine atoms at positions 2 and 4.

    Tert-butyl 3,5-dichlorobenzoate: Chlorine atoms at positions 3 and 5.

    Tert-butyl 2,6-dichlorobenzoate: Chlorine atoms at positions 2 and 6.

Uniqueness

Tert-butyl 2,5-dichlorobenzoate is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The tert-butyl ester group also imparts distinct physical and chemical properties compared to other esters.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

tert-butyl 2,5-dichlorobenzoate

InChI

InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3

InChI Key

DEYYQBCKOVYDLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.